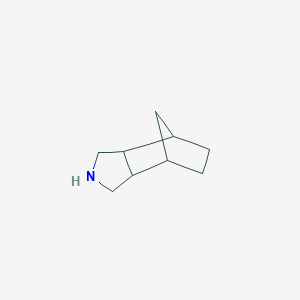
Octahydro-1H-4,7-methanoisoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-1H-4,7-methanoisoindole is a bicyclic compound with a unique structure that has attracted the attention of many researchers. It is also known as tetrahydro-1,4-methanoisoquinoline or octahydro-4,7-methano-1H-isoindole. This compound has a wide range of applications in the fields of medicinal chemistry, pharmacology, and drug discovery.
作用機序
The mechanism of action of Octahydro-1H-4,7-methanoisoindole is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
生化学的および生理学的効果
Octahydro-1H-4,7-methanoisoindole has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. It has also been shown to increase the levels of BDNF (brain-derived neurotrophic factor), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of Octahydro-1H-4,7-methanoisoindole is its unique structure, which makes it a valuable tool for studying the structure-activity relationship of drugs. It is also relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, one of the main limitations of Octahydro-1H-4,7-methanoisoindole is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on Octahydro-1H-4,7-methanoisoindole. One area of interest is the development of more potent and selective compounds that target specific neurotransmitter systems. Another area of interest is the use of Octahydro-1H-4,7-methanoisoindole as a tool for studying the structure-activity relationship of drugs. Additionally, there is potential for the development of new therapeutic agents based on the unique structure of Octahydro-1H-4,7-methanoisoindole.
合成法
The synthesis of Octahydro-1H-4,7-methanoisoindole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to the corresponding amine. The amine is then cyclized to form the bicyclic compound, Octahydro-1H-4,7-methanoisoindole.
科学的研究の応用
Octahydro-1H-4,7-methanoisoindole has a wide range of applications in scientific research. It has been extensively studied for its potential as a drug candidate for the treatment of various diseases. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential as a treatment for addiction and as an analgesic.
特性
CAS番号 |
16160-75-1 |
|---|---|
製品名 |
Octahydro-1H-4,7-methanoisoindole |
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
4-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C9H15N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h6-10H,1-5H2 |
InChIキー |
VBSDAMAWZZSZMY-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2CNC3 |
正規SMILES |
C1CC2CC1C3C2CNC3 |
同義語 |
4-AZA-TRICYCLO[5.2.1.0 2,6 ]DECANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



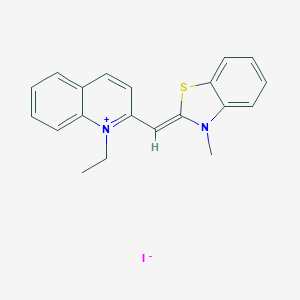
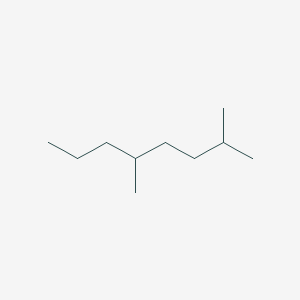
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
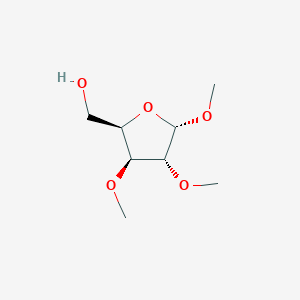

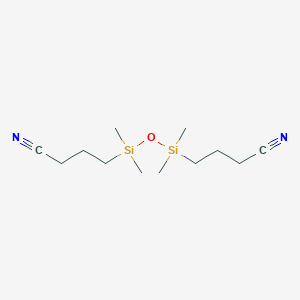
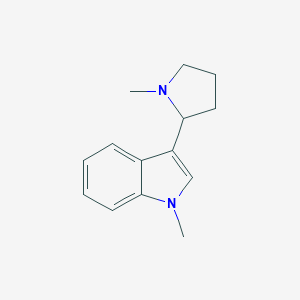
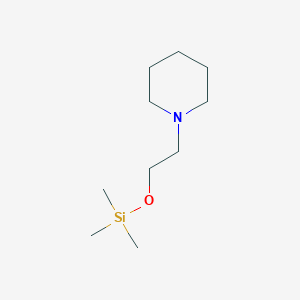
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
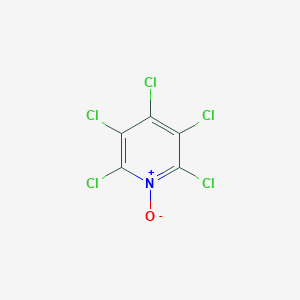
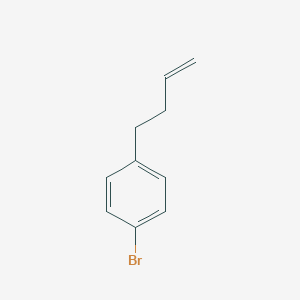
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
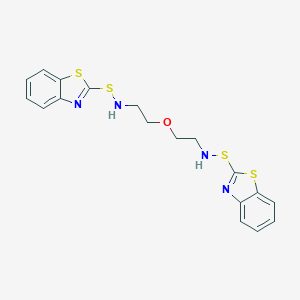
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)